Nandrolone phenpropionate

Beschreibung

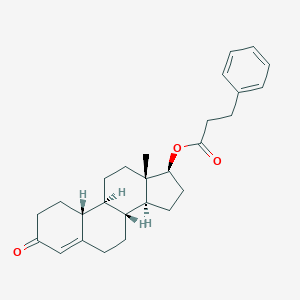

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25H,7-16H2,1H3/t21-,22+,23+,24-,25-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWXUGDQUBIEIZ-QNTYDACNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@H]35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023353 | |

| Record name | Nandrolone phenpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nandrolone phenpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.58e-04 g/L | |

| Record name | Nandrolone phenpropionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nandrolone phenpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62-90-8 | |

| Record name | Nandrolone phenylpropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nandrolone phenpropionate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nandrolone phenpropionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nandrolone phenpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nandrolone phenpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-β-hydroxyestr-4-en-3-one 17-(3-phenylpropionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANDROLONE PHENPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF7Z9K2T3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nandrolone phenpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

118 °C | |

| Record name | Nandrolone phenpropionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nandrolone phenpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Nandrolone Phenylpropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone (B1676933) phenylpropionate is a synthetic anabolic-androgenic steroid derived from testosterone.[1][2] Renowned for its potent anabolic effects and comparatively reduced androgenic activity, it has been a subject of significant interest in both therapeutic and research settings.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of nandrolone phenylpropionate, offering detailed experimental protocols for their determination and summarizing quantitative data in a structured format. Furthermore, this document elucidates the primary signaling pathway of nandrolone phenylpropionate and outlines a general experimental workflow for its physicochemical characterization, supported by visual diagrams to facilitate understanding.

Chemical and Physical Properties

Nandrolone phenylpropionate is chemically designated as (17β)-17-(1-Oxo-3-phenylpropoxy)estr-4-en-3-one.[1] It is a white to creamy-white crystalline powder with a slight, characteristic odor. The key physicochemical properties of nandrolone phenylpropionate are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₇H₃₄O₃ | [1] |

| Molecular Weight | 406.6 g/mol | [1] |

| Melting Point | 95-118 °C | [1] |

| Solubility | - Water: Practically insoluble- Alcohol: Soluble- Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone: Soluble | [5] |

| LogP (Octanol-Water) | 2.62 | [1] |

| pKa | Data not available |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of nandrolone phenylpropionate.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The following protocol is based on the USP General Chapter <741> for determining melting range or temperature.[6]

Apparatus:

-

Melting point apparatus with a heated block and a temperature probe

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Thermometer calibrated against USP Melting Point Reference Standards

Procedure:

-

Sample Preparation: A small amount of nandrolone phenylpropionate is finely powdered using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a constant rate of 1-2 °C per minute.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. This range is reported as the melting point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the water solubility of a substance, as outlined in OECD Guideline 105.[7][8]

Apparatus:

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Saturated Solution: An excess amount of nandrolone phenylpropionate is added to a known volume of water in a flask.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the aqueous phase.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted as necessary. The concentration of nandrolone phenylpropionate in the diluted solution is determined using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method described in OECD Guideline 107 is the classical method for its determination.[9][10]

Apparatus:

-

Mechanical shaker

-

Centrifuge

-

Glassware (flasks, pipettes)

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of nandrolone phenylpropionate is dissolved in either water-saturated n-octanol or octanol-saturated water. This solution is then placed in a flask with a known volume of the other phase.

-

Equilibration: The flask is shaken until equilibrium is achieved (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

-

Quantification: The concentration of nandrolone phenylpropionate in each phase is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Spectroscopic Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The KBr pellet method is a common technique for solid samples.[11][12]

Apparatus:

-

FT-IR spectrometer

-

Agate mortar and pestle

-

Hydraulic press and pellet die

-

Infrared lamp

Procedure:

-

Sample Preparation: A small amount of nandrolone phenylpropionate (1-2 mg) is mixed with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is thoroughly ground to a fine powder in an agate mortar.

-

Pellet Formation: The powdered mixture is placed in a pellet die and compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the infrared spectrum is recorded.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of a molecule.[13][14]

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: A precise amount of nandrolone phenylpropionate (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.

-

Transfer to NMR Tube: The solution is then transferred to a clean, dry NMR tube to the appropriate height.

-

Analysis: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[15][16]

Apparatus:

-

Mass spectrometer (e.g., coupled with Gas Chromatography, GC-MS)

Procedure:

-

Sample Introduction: A dilute solution of nandrolone phenylpropionate is introduced into the mass spectrometer, often via a gas chromatograph for separation from any impurities.

-

Ionization: The sample is ionized, typically using electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.[17][18]

Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway

Nandrolone phenylpropionate exerts its biological effects by acting as an agonist of the androgen receptor (AR).[1][2] The canonical signaling pathway is as follows:

-

Ligand Binding: Nandrolone phenylpropionate enters the target cell and binds to the AR located in the cytoplasm.

-

Conformational Change and Dissociation: This binding induces a conformational change in the AR, leading to the dissociation of heat shock proteins (HSPs).

-

Dimerization and Nuclear Translocation: The activated AR-ligand complex forms a dimer and translocates into the nucleus.

-

DNA Binding: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the AR dimer to AREs recruits co-regulatory proteins and initiates the transcription of androgen-responsive genes, leading to the physiological effects of the steroid.

Experimental Workflow for Physicochemical Characterization

A general workflow for the comprehensive physicochemical characterization of a steroid like nandrolone phenylpropionate is depicted below.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of nandrolone phenylpropionate. The presented data, compiled from various scientific sources, offers a solid foundation for researchers and drug development professionals. The detailed experimental protocols, based on established guidelines, serve as a practical resource for the in-house determination and verification of these properties. The visualization of the androgen receptor signaling pathway and the general experimental workflow further aids in the conceptual understanding and practical application of this knowledge. A thorough understanding of these fundamental characteristics is paramount for the rational design of new drug delivery systems, the development of analytical methods for its detection, and the exploration of its therapeutic potential.

References

- 1. Nandrolone Phenylpropionate | C27H34O3 | CID 229455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nandrolone phenylpropionate - Wikipedia [en.wikipedia.org]

- 3. drugtodayonline.com [drugtodayonline.com]

- 4. Side Effects Compared: Nandrolone Decanoate vs. Phenylpropionate - TeleTest.ca [teletest.ca]

- 5. Nandrolone phenylpropionate (PIM 909) [inchem.org]

- 6. uspbpep.com [uspbpep.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. eng.uc.edu [eng.uc.edu]

- 12. scienceijsar.com [scienceijsar.com]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. Analysis of anabolic steroids using GC/MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Dawn of a New Anabolic Era: Early Research and Discovery of Nandrolone Esters

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nandrolone (B1676933), also known as 19-nortestosterone, represents a significant milestone in the development of anabolic-androgenic steroids (AAS).[1][2] First synthesized in 1950, its subsequent esterification led to the creation of long-acting and highly effective anabolic agents with a more favorable therapeutic index compared to testosterone (B1683101). This whitepaper provides a detailed technical overview of the early research and discovery of two of the most prominent nandrolone esters: nandrolone phenylpropionate (NPP) and nandrolone decanoate (B1226879) (ND). It delves into the foundational synthetic methodologies, the pivotal experiments that characterized their biological activity, and the initial pharmacokinetic studies that paved the way for their clinical use.

The Genesis of Nandrolone and its Esters: A Historical Perspective

The journey of nandrolone esters began with the synthesis of the parent compound, nandrolone, in 1950.[1] The key structural modification distinguishing nandrolone from testosterone is the absence of a methyl group at the C19 position, a change that significantly alters its biological properties.[1] This modification enhances its anabolic (muscle-building) effects while attenuating its androgenic (masculinizing) properties.

Recognizing the therapeutic potential of this novel compound, researchers at Organon, a pharmaceutical company, focused on developing long-acting formulations to improve patient compliance and therapeutic efficacy. This led to the introduction of nandrolone phenylpropionate (NPP) in 1959, marketed under the brand name Durabolin.[1][2] Shortly after, in 1962, a longer-acting ester, nandrolone decanoate (ND), was introduced as Deca-Durabolin.[1] These esters are prodrugs, meaning they are inactive until hydrolyzed in the body to release the active nandrolone hormone.

Synthesis of Nandrolone and its Esters: Experimental Protocols

The early synthesis of nandrolone and its subsequent esterification were pivotal achievements in steroid chemistry. While the precise, proprietary industrial protocols of the 1950s are not fully public, the fundamental chemical transformations are well-documented.

Synthesis of Nandrolone from Estradiol (B170435)

A common and historically significant route to nandrolone involves the Birch reduction of an estradiol methyl ether.[3]

Experimental Protocol:

-

Methylation of Estradiol: Estradiol is first treated with dimethyl sulfate (B86663) in the presence of a base (e.g., sodium hydroxide) to form its 3-methyl ether.[3]

-

Birch Reduction: The estradiol 3-methyl ether is then subjected to a Birch reduction, typically using lithium metal in liquid ammonia (B1221849) with an alcohol as a proton source.[3] This reaction selectively reduces the aromatic A-ring to a 1,4-diene.

-

Hydrolysis and Isomerization: The resulting enol ether is hydrolyzed with an aqueous acid (e.g., hydrochloric acid or oxalic acid). This step removes the methyl ether group and facilitates the isomerization of the double bond to the more stable Δ⁴ position, yielding nandrolone (19-nortestosterone).[3]

Esterification of Nandrolone

Once nandrolone is synthesized, the 17β-hydroxyl group is esterified to produce the desired long-acting prodrugs.

General Experimental Protocol for Esterification:

-

Acylation Reaction: Nandrolone is reacted with an acylating agent corresponding to the desired ester.

-

For nandrolone phenylpropionate , phenylpropionyl chloride is used.[1]

-

For nandrolone decanoate , decanoic anhydride (B1165640) or decanoyl chloride is used.[1]

-

-

Reaction Conditions: The reaction is typically carried out in a non-reactive solvent such as pyridine, which also acts as a catalyst and an acid scavenger.[1] The mixture is heated to drive the reaction to completion.

-

Workup and Purification: After the reaction is complete, the mixture is worked up to remove excess reagents and byproducts. This often involves extraction with an organic solvent, washing with acidic and basic solutions, and finally, purification of the crude product by crystallization or chromatography to yield the pure nandrolone ester.

Characterization of Anabolic and Androgenic Activity: The Hershberger Assay

A critical step in the development of nandrolone esters was the quantitative assessment of their anabolic and androgenic effects. The primary method used for this purpose was the Hershberger assay, a standardized in vivo bioassay in rats.

Experimental Protocol: The Hershberger Assay

The Hershberger assay is based on the weight changes of specific androgen-dependent tissues in castrated male rats following the administration of a test compound.[4][5][6]

-

Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.[4][5]

-

Dosing: After a recovery period, the castrated rats are treated with the test compound (e.g., nandrolone phenylpropionate or nandrolone decanoate) for a specified duration, typically 7 to 10 days.[4][5] The compound is usually administered via subcutaneous or intramuscular injection.

-

Tissue Collection and Measurement: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.

-

Calculation of Anabolic-Androgenic Ratio: The relative anabolic and androgenic potencies are calculated by comparing the dose-response curves of the test compound to a reference standard, typically testosterone propionate. The anabolic-to-androgenic ratio is then determined, providing a quantitative measure of the compound's selectivity for anabolic effects.

Quantitative Data on Nandrolone Esters

The early research on nandrolone esters generated crucial quantitative data that highlighted their therapeutic potential.

Table 1: Comparative Anabolic and Androgenic Activity of Nandrolone Esters

| Compound | Anabolic Activity (relative to Testosterone Propionate) | Androgenic Activity (relative to Testosterone Propionate) | Anabolic-to-Androgenic Ratio |

| Nandrolone Phenylpropionate | ~3-4 | ~0.3-0.4 | ~8-10 |

| Nandrolone Decanoate | ~3.29–4.92 | ~0.31–0.41 | ~10-12 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions and assay used. Data synthesized from multiple sources.

Table 2: Early Pharmacokinetic Data of Nandrolone Esters

| Parameter | Nandrolone Phenylpropionate | Nandrolone Decanoate |

| Route of Administration | Intramuscular injection | Intramuscular injection |

| Elimination Half-life | Approximately 2.7 days[1] | 6–12 days[1][7] |

| Duration of Action | Approximately 1 week | 2–3 weeks[1] |

| Time to Peak Plasma Concentration (Tmax) | Shorter | Longer |

| Peak Plasma Concentration (Cmax) | Higher initial peak | Lower, more sustained peak |

Note: Pharmacokinetic parameters can be influenced by factors such as the injection vehicle, injection site, and individual patient metabolism.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in the development and action of nandrolone esters, the following diagrams are provided.

Caption: Synthetic workflow for nandrolone esters from estradiol.

Caption: Experimental workflow of the Hershberger bioassay.

Caption: Simplified signaling pathway of nandrolone via the androgen receptor.

Conclusion

The early research and discovery of nandrolone esters marked a pivotal moment in steroid pharmacology. Through innovative synthesis and rigorous biological evaluation, scientists were able to create potent anabolic agents with a significantly improved safety profile compared to existing androgens. The development of nandrolone phenylpropionate and nandrolone decanoate provided clinicians with valuable therapeutic options for a range of conditions, from muscle wasting diseases to osteoporosis. The foundational experimental work detailed in this whitepaper not only established the clinical utility of these compounds but also laid the groundwork for the future development of selective androgen receptor modulators (SARMs) and other advanced anabolic therapies. The legacy of this early research continues to influence the fields of drug development, endocrinology, and sports medicine.

References

- 1. Nandrolone - Wikipedia [en.wikipedia.org]

- 2. Nandrolone phenylpropionate - Wikipedia [en.wikipedia.org]

- 3. Nandrolone synthesis - chemicalbook [chemicalbook.com]

- 4. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone decanoate (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Receptor Binding Affinity of Nandrolone Phenylpropionate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Nandrolone (B1676933) Phenylpropionate (NPP) is a well-known anabolic-androgenic steroid (AAS) used both clinically and for performance enhancement.[1] As a prodrug, its pharmacological activity is mediated by its conversion to nandrolone.[1][2] A comprehensive understanding of nandrolone's interaction with various steroidal receptors is critical for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of novel selective androgen receptor modulators (SARMs). This guide provides an in-depth analysis of the receptor binding affinity of nandrolone, details the experimental protocols used to determine these affinities, and visualizes the core signaling pathways and experimental workflows.

Primary Pharmacological Target: The Androgen Receptor (AR)

The principal mechanism of action for nandrolone is its function as a potent agonist of the androgen receptor (AR).[3][4] Upon administration, Nandrolone Phenylpropionate is hydrolyzed in the blood to release free nandrolone, which then interacts with the AR in various tissues, including skeletal muscle and bone.[2][5] This interaction initiates a cascade of events leading to the anabolic and androgenic effects associated with the compound.[3][6]

Studies consistently demonstrate that nandrolone binds to the androgen receptor with a higher affinity than the endogenous androgen, testosterone.[3][7] This strong binding affinity is a key factor in its potent anabolic activity. The relative binding affinity (RBA) of nandrolone for the AR is approximately 1.5 times that of testosterone.

The following table summarizes the relative binding affinity of nandrolone for the androgen receptor compared to other reference androgens.

| Compound | Relative Binding Affinity (RBA) for AR (%) |

| Testosterone (Reference) | 100 |

| Nandrolone | 154–155 |

| Dihydrotestosterone (B1667394) (DHT) | 38 |

| Estradiol (B170435) | 7.9 |

Source: Data compiled from comparative steroid affinity studies.[1]

Off-Target Receptor Binding Profile

Beyond its high affinity for the AR, nandrolone also interacts with other steroid hormone receptors, which contributes to its broader physiological and side-effect profile. Notably, it possesses significant progestogenic activity.

The table below presents a summary of nandrolone's relative binding affinities for a panel of steroid receptors and binding globulins.

| Receptor / Protein | Relative Binding Affinity (RBA) (%) |

| Progesterone (B1679170) Receptor (PR) | 20 |

| Estrogen Receptor (ER) | <0.1 |

| Glucocorticoid Receptor (GR) | 0.5 |

| Mineralocorticoid Receptor (MR) | 1.6 |

| Sex Hormone-Binding Globulin (SHBG) | 1–16 |

Notes: Values are percentages (%). Reference ligands (100%) were progesterone for the PR, estradiol for the ER, dexamethasone (B1670325) for the GR, aldosterone (B195564) for the MR, and dihydrotestosterone for SHBG.[1]

The data indicates that nandrolone has a moderate affinity for the progesterone receptor, which is responsible for its progestogenic effects.[1] Its affinity for the estrogen, glucocorticoid, and mineralocorticoid receptors is negligible. Furthermore, unlike testosterone, nandrolone has a low affinity for Sex Hormone-Binding Globulin (SHBG), which may result in a higher fraction of the free, biologically active hormone in circulation.[8]

Molecular Signaling Pathway

Activation of the androgen receptor by nandrolone initiates a well-defined signaling cascade. This pathway is the primary route through which nandrolone exerts its effects on gene expression, leading to increased protein synthesis and other anabolic processes.[9][10]

-

Ligand Binding: Nandrolone, a lipid-soluble molecule, diffuses across the cell membrane into the cytoplasm. Here, it binds to the ligand-binding domain (LBD) of the androgen receptor, which is maintained in an inactive state through a complex with heat shock proteins (HSPs).[10]

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of the HSP complex.[9]

-

Dimerization and Nuclear Translocation: The activated AR-ligand complexes form homodimers. This dimerization exposes a nuclear localization signal, facilitating the translocation of the complex from the cytoplasm into the nucleus.[9][10]

-

DNA Binding: Within the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs), which are located in the promoter or enhancer regions of target genes.[3][9]

-

Transcriptional Regulation: The AR-ARE complex recruits a series of co-regulatory proteins (coactivators) and the basal transcriptional machinery to initiate or enhance the transcription of androgen-responsive genes, ultimately leading to protein synthesis and the physiological effects of the steroid.[9][10]

Experimental Protocols: Receptor Binding Affinity Assays

The binding affinity of compounds like nandrolone to the androgen receptor is typically determined using in vitro competitive radioligand binding assays.[11][12] This method measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and equilibrium inhibition constant (Ki) of a test compound (e.g., nandrolone) for the androgen receptor.

Materials & Reagents:

-

Receptor Source: Recombinant human androgen receptor or cytosol prepared from androgen-sensitive tissues (e.g., rat ventral prostate).[12]

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-Mibolerone.[12]

-

Test Compound: Nandrolone, dissolved in a suitable solvent like DMSO.

-

Control Ligand: A known high-affinity unlabeled androgen (e.g., Dihydrotestosterone) for determining non-specific binding.

-

Assay Buffer: Typically a Tris-based buffer containing additives to maintain protein stability (e.g., TEGD buffer).[12]

-

Separation Medium: Hydroxyapatite (B223615) (HAP) slurry or glass fiber filters to separate bound from free radioligand.[13]

-

Scintillation Cocktail: For quantifying radioactivity.

-

Instrumentation: Liquid Scintillation Counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound (nandrolone) and the unlabeled control ligand. The final solvent concentration should be kept constant and low (e.g., <1% DMSO) across all assay wells.[14]

-

Incubation: In a multi-well plate, combine the androgen receptor source, a fixed concentration of the radioligand, and varying concentrations of the test compound. Three sets of wells are typically prepared:

-

Total Binding: Contains receptor and radioligand only.

-

Non-specific Binding (NSB): Contains receptor, radioligand, and a saturating concentration of the unlabeled control ligand.

-

Competitive Binding: Contains receptor, radioligand, and serial dilutions of the test compound.

-

-

Equilibration: Incubate the plates for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding reaction to reach equilibrium.[13]

-

Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand. This is commonly achieved by adding a hydroxyapatite slurry, which binds the receptor complex, followed by centrifugation and washing, or by rapid vacuum filtration through glass fiber filters that trap the receptor complex.[13]

-

Detection: Add a scintillation cocktail to the separated receptor-bound fraction (the HAP pellet or the filter). Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[12]

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data, from which the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined.[14]

-

The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

References

- 1. Nandrolone phenylpropionate - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Nandrolone Phenylpropionate | C27H34O3 | CID 229455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nandrolone phenylpropionate | Androgen Receptor | TargetMol [targetmol.com]

- 5. What is the mechanism of Nandrolone Phenpropionate? [synapse.patsnap.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0015119) [hmdb.ca]

- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 8. Nandrolone as a Potential Alternative Androgen with Reduced Androgenic Side Effects for Transfeminine and Transmasculine People - Transfeminine Science [transfemscience.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Purification of Nandrolone Phenylpropionate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of nandrolone (B1676933) phenylpropionate. The information presented herein is intended for an audience with a strong background in organic chemistry and pharmaceutical sciences. This document details established synthetic routes and purification protocols, supported by quantitative data and visual workflows, to aid in the research and development of this anabolic steroid.

Introduction

Nandrolone phenylpropionate, a potent anabolic steroid derived from testosterone, is the 17β-phenylpropionate ester of nandrolone.[1] First described in 1957 and introduced for medical use in 1959, it has been utilized in the treatment of conditions such as breast cancer and osteoporosis.[1] Its anabolic properties also make it a substance of interest in various research and illicit performance-enhancement contexts.[1][2] The synthesis of nandrolone phenylpropionate primarily involves the esterification of nandrolone, and its subsequent purification is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API).

Chemical Synthesis of Nandrolone Phenylpropionate

The synthesis of nandrolone phenylpropionate is achieved through the esterification of nandrolone with a phenylpropionate derivative. Two primary methods are prominently described in the scientific literature.

Synthesis via Esterification with 3-Phenylpropanoic Acid

A common and direct method involves the reaction of nandrolone with 3-phenylpropanoic acid in the presence of coupling agents and a base.

A mixture of 3-phenylpropanoic acid (1.0 equivalent), an aryne precursor (2.0 equivalents), nandrolone (1.5 equivalents), cesium fluoride (B91410) (CsF) (6.0 equivalents), potassium carbonate (K2CO3) (3.0 equivalents), and 18-crown-6 (B118740) (3.0 equivalents) is prepared.[3][4][5] Anhydrous acetonitrile (B52724) is added as the solvent.[3][4][5] The reaction mixture is heated to 70°C in an oil bath and stirred for 8 hours.[3][4][5] Upon completion, the volatile components are removed using a rotary evaporator.[3][5] The crude product is then subjected to purification.[3][5]

Table 1: Reagents and Reaction Conditions for Synthesis via 3-Phenylpropanoic Acid

| Reagent/Parameter | Molar Equivalent/Value |

| 3-Phenylpropanoic Acid | 1.0 |

| Aryne Precursor | 2.0 |

| Nandrolone | 1.5 |

| Cesium Fluoride (CsF) | 6.0 |

| Potassium Carbonate (K2CO3) | 3.0 |

| 18-Crown-6 | 3.0 |

| Solvent | Anhydrous Acetonitrile |

| Temperature | 70°C |

| Reaction Time | 8 hours |

| Yield | 74% [3] |

Synthesis from Nandrolone and Cinnamaldehyde (B126680)

An alternative synthetic route utilizes nandrolone and cinnamaldehyde in the presence of a catalyst.

In a reaction flask, cinnamaldehyde (2.0 equivalents), nandrolone (1.0 equivalent), and a bis(1-butyl-3-methylimidazolium) tungstate (B81510) ([Bmim]2[WO4]) catalyst are combined in 1,4-dioxane.[3] The mixture is heated to 120°C and the reaction proceeds for 2.5 hours.[3] Following the reaction, the mixture is cooled to room temperature and subjected to extraction and purification.

Table 2: Reagents and Reaction Conditions for Synthesis via Cinnamaldehyde

| Reagent/Parameter | Molar Equivalent/Value |

| Cinnamaldehyde | 2.0 |

| Nandrolone | 1.0 |

| [Bmim]2[WO4] Catalyst | Molar ratio not specified |

| Solvent | 1,4-Dioxane |

| Temperature | 120°C |

| Reaction Time | 2.5 hours |

| Yield | 74% [3] |

Purification of Nandrolone Phenylpropionate

Post-synthesis, the crude nandrolone phenylpropionate must be purified to remove unreacted starting materials, byproducts, and other impurities.

Extraction and Work-up

For both synthetic routes, a standard liquid-liquid extraction is employed. The reaction mixture is typically cooled to room temperature and then extracted with water and an organic solvent such as ethyl acetate.[3] The organic phase, containing the desired product, is then concentrated.[3]

Flash Column Chromatography

The primary method for purifying crude nandrolone phenylpropionate is flash column chromatography.

The concentrated organic phase from the extraction is loaded onto a silica (B1680970) gel column. The product is eluted using a solvent system of petroleum ether and ethyl acetate, typically in a 20:1 ratio.[3][5] Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product. The purified fractions are then combined and the solvent is evaporated to yield the final product.

Table 3: Flash Column Chromatography Parameters

| Parameter | Specification |

| Stationary Phase | Silica Gel |

| Mobile Phase | Petroleum Ether : Ethyl Acetate |

| Mobile Phase Ratio | 20:1[3][5] |

Quality Control and Analytical Methods

The purity and identity of the synthesized nandrolone phenylpropionate must be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method can be used to determine the purity of nandrolone phenylpropionate and to quantify any impurities.[6][7][8]

Table 4: Example of HPLC Method Parameters for Purity Analysis

| Parameter | Specification |

| Column | Luna Phenomenex, CN (250 mm x 4.6 mm, 5 µm)[5][7][8] or Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)[6] |

| Mobile Phase A | 0.1% Orthophosphoric acid in Water:Methanol (90:10, v/v)[6] |

| Mobile Phase B | Acetonitrile[6] |

| Isocratic Mobile Phase | 10 mM Phosphate Buffer : Acetonitrile (50:50, v/v)[5][7][8] |

| Detection Wavelength | 240 nm[5][6][7][8] |

| Flow Rate | 1.0 mL/min[6] |

| Injection Volume | 20 µL[6] |

| Column Temperature | 40°C[6] |

| Linearity Range | 0.050 to 25 µg/mL[5][8] |

| Limit of Detection (LOD) | 0.010 µg/mL[5][8] |

| Limit of Quantitation (LOQ) | 0.050 µg/mL[5][8] |

The method should be validated according to International Conference on Harmonization (ICH) guidelines for parameters such as specificity, linearity, precision, and accuracy.[5][6][8]

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: Synthesis and Purification Workflow 1.

Caption: Synthesis and Purification Workflow 2.

Caption: HPLC Analysis Workflow.

References

- 1. Nandrolone phenylpropionate - Wikipedia [en.wikipedia.org]

- 2. steroid.com [steroid.com]

- 3. Nandrolone phenylpropionate synthesis - chemicalbook [chemicalbook.com]

- 4. Nandrolone phenylpropionate | 62-90-8 [chemicalbook.com]

- 5. Synthesis and Bioactivity of Nandrolone phenylpropionate_Chemicalbook [chemicalbook.com]

- 6. medipol.edu.tr [medipol.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Elucidation of Nandrolone Phenylpropionate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical methodologies employed in the structural elucidation and characterization of nandrolone (B1676933) phenylpropionate (NPP). Nandrolone phenylpropionate (CAS 62-90-8), a synthetic anabolic-androgenic steroid, is the 17β-phenylpropionate ester of nandrolone (19-nortestosterone).[1] Accurate structural confirmation is critical for pharmaceutical quality control, metabolism studies, and forensic identification. This document details the experimental protocols and data interpretation from key analytical techniques, including X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Molecular Structure and Properties

Nandrolone phenylpropionate is characterized by a C18 steroid core, lacking the C19 methyl group found in testosterone, with a phenylpropionate ester at the C17β position.[2][3] This structural arrangement enhances its anabolic properties while reducing androgenic effects.[3]

Chemical and Physical Properties:

-

IUPAC Name: [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate[2][6]

-

Appearance: White to creamy-white crystalline solid[5]

Experimental Methodologies and Data Analysis

The definitive structure of nandrolone phenylpropionate is established through a combination of powerful analytical techniques. The following sections provide detailed protocols and data interpretation for each core method.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is the gold standard for determining absolute configuration and conformational details.

-

Crystal Growth: High-purity nandrolone phenylpropionate is dissolved in a suitable solvent system (e.g., acetone, ethyl acetate (B1210297), or a mixture). Slow evaporation of the solvent at a constant temperature is performed to encourage the formation of single, defect-free crystals suitable for diffraction.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Recent studies have successfully determined the crystal structure of nandrolone phenylpropionate, revealing key conformational features.[7][8]

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [7] |

| Space Group | P4₃2₁2 | [7] |

| Unit Cell a, b | 8.0959 Å | [7] |

| Unit Cell c | 71.2184 Å | [7] |

| Ring A Conformation | Sofa-half-chair | [7] |

| Ring B, C Conformation | Chair | [7] |

| Ring D Conformation | Envelope | [7] |

Table 1: Crystallographic data for nandrolone phenylpropionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), allowing for the mapping of the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Approximately 5-10 mg of nandrolone phenylpropionate is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. The spectrum is acquired using a high-field NMR spectrometer (e.g., 400 MHz). Standard pulse sequences are used to obtain the ¹H spectrum.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to TMS.

The ¹H NMR spectrum confirms the presence of all key functional groups: the aromatic protons of the phenyl group, the olefinic proton of the steroid A-ring, the proton at the esterified C17 position, and the aliphatic protons of the steroid core.[9]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| 7.31 - 7.17 | m | 5H | Aromatic protons (C₆H₅) |

| 5.83 | s | 1H | C4-H (olefinic) |

| 4.65 - 4.58 | m | 1H | C17-H (ester linkage) |

| 2.95 | t | 2H | -CH₂-Ph |

| 2.64 | t | 2H | -CO-CH₂- |

| 2.51 - 1.00 | m | 19H | Steroid backbone protons |

| 0.79 | s | 3H | C18-CH₃ |

Table 2: ¹H NMR (400 MHz, CDCl₃) spectral data of nandrolone phenylpropionate.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. Furthermore, analysis of fragmentation patterns under techniques like Electron Ionization (EI) provides structural information that can be pieced together like a puzzle.

-

Sample Preparation: A dilute solution of nandrolone phenylpropionate is prepared in a volatile organic solvent (e.g., ethyl acetate or methanol).

-

Chromatographic Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column (e.g., a nonpolar DB-5ms column).

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

The EI mass spectrum of nandrolone phenylpropionate is characterized by a molecular ion peak and several key fragment ions that correspond to the cleavage of the ester bond and fragmentation of the steroid nucleus.

| m/z | Ion | Description |

| 406 | [M]⁺ | Molecular Ion |

| 274 | [M - C₉H₁₀O₂]⁺ | Loss of phenylpropionate moiety (nandrolone base) |

| 256 | [M - C₉H₁₀O₂ - H₂O]⁺ | Loss of phenylpropionate and water from nandrolone |

| 133 | [C₉H₉O]⁺ | Phenylpropionyl cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Table 3: Key mass fragments of nandrolone phenylpropionate from Electron Ionization Mass Spectrometry (EI-MS). Data inferred from structure and NIST spectral data.[4]

Caption: Proposed mass spectrometry fragmentation pathway for nandrolone phenylpropionate.

Chromatographic Characterization

While not a primary elucidation technique, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is essential for verifying the purity of the bulk drug and is a cornerstone of quality control.

-

Mobile Phase Preparation: Prepare the mobile phase components. A common system involves a mixture of an aqueous buffer (e.g., 10 mM phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[10]

-

Standard and Sample Preparation: Prepare a stock solution of a certified nandrolone phenylpropionate reference standard and the sample to be analyzed in the mobile phase or a suitable diluent.

-

Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the sample and standard solutions onto the column.

-

Detection and Quantification: Monitor the column eluent using a UV detector at a specific wavelength (e.g., 240 nm).[10][11] The retention time of the peak in the sample chromatogram should match that of the reference standard. Purity is assessed by the area percentage of the main peak.

Multiple validated HPLC methods exist for the analysis of nandrolone phenylpropionate.[10][12][13]

| Parameter | Example Condition |

| Column | Luna Phenomenex, CN (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 10 mM Phosphate Buffer : Acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Elution Time | ~6.3 min |

Table 4: Example RP-HPLC method parameters for nandrolone phenylpropionate analysis.[10]

Integrated Workflow for Structural Elucidation

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. The workflow below illustrates the logical process for the structural elucidation of a compound like nandrolone phenylpropionate.

Caption: Integrated workflow for the structural elucidation of nandrolone phenylpropionate.

Conclusion

The structural elucidation of nandrolone phenylpropionate is accomplished through a multi-technique approach. Mass spectrometry confirms the molecular weight (406.6 g/mol ) and provides key fragmentation data consistent with the steroid ester structure.[2][4] ¹H NMR spectroscopy verifies the connectivity of the carbon-hydrogen framework, clearly identifying the aromatic, olefinic, and aliphatic regions of the molecule. Finally, single-crystal X-ray diffraction provides definitive, high-resolution evidence of the three-dimensional atomic arrangement and stereochemistry.[8] The convergence of data from these orthogonal analytical methods provides an unambiguous and comprehensive confirmation of the molecule's structure, which is essential for its application in pharmaceutical and research settings.

References

- 1. Nandrolone phenylpropionate - Wikipedia [en.wikipedia.org]

- 2. Nandrolone Phenylpropionate | C27H34O3 | CID 229455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Side Effects Compared: Nandrolone Decanoate vs. Phenylpropionate - TeleTest.ca [teletest.ca]

- 4. Nandrolone phenpropionate [webbook.nist.gov]

- 5. Nandrolone phenylpropionate (PIM 909) [inchem.org]

- 6. Nandrolone phenylpropionate | LGC Standards [lgcstandards.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Bioactivity of Nandrolone phenylpropionate_Chemicalbook [chemicalbook.com]

- 10. Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. medipol.edu.tr [medipol.edu.tr]

An In-depth Guide to the Mode of Action of Nandrolone Phenylpropionate on Androgen Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone (B1676933) phenylpropionate (NPP) is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101).[1][2] As a prodrug, it is hydrolyzed in the body to its active form, nandrolone, which then exerts its physiological effects primarily through interaction with the androgen receptor (AR).[3] This technical guide provides a comprehensive overview of the molecular mechanism of action of nandrolone phenylpropionate on androgen receptors, detailing the binding kinetics, receptor activation, and downstream signaling pathways. Furthermore, it outlines detailed protocols for key experimental assays used to characterize the interaction between nandrolone and the androgen receptor, and presents quantitative data on its binding affinity.

Introduction

Nandrolone phenylpropionate is the 17β-phenylpropionate ester of the 19-nortestosterone (nandrolone).[1] The removal of the C19 methyl group distinguishes it from testosterone, a modification that significantly alters its anabolic and androgenic properties.[1] This structural change results in a higher ratio of anabolic to androgenic effects compared to testosterone.[3] Clinically, NPP has been utilized for conditions such as osteoporosis and certain anemias.[1] Its mode of action is centered on its function as a potent agonist of the androgen receptor, a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male sexual characteristics and anabolic processes such as muscle growth and bone density.[1][3]

Molecular Mechanism of Action

The biological effects of nandrolone phenylpropionate are mediated through the classical androgen receptor signaling pathway. As a lipophilic molecule, NPP readily crosses the cell membrane and undergoes hydrolysis by esterases to release the active compound, nandrolone. Nandrolone then binds to the androgen receptor located in the cytoplasm of target cells.[3]

Upon binding, the androgen receptor undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs). This activated ligand-receptor complex then translocates into the nucleus, where it dimerizes. The AR homodimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the up- or down-regulation of gene expression.[3] The resulting changes in protein synthesis are responsible for the anabolic and androgenic effects of nandrolone.

Signaling Pathway Diagram

Caption: Classical androgen receptor signaling pathway activated by nandrolone.

Quantitative Analysis of Androgen Receptor Binding

The affinity of nandrolone for the androgen receptor is a key determinant of its biological potency. It has been demonstrated that nandrolone binds to the androgen receptor with a greater affinity than testosterone.[4] This higher binding affinity contributes to its potent anabolic effects. The table below summarizes the relative binding affinity of nandrolone compared to other endogenous androgens.

| Compound | Relative Binding Affinity (%) (vs. Testosterone) | Reference |

| Testosterone | 100 | [3] |

| Nandrolone | 154–155 | [3] |

| Dihydrotestosterone (B1667394) (DHT) | 200-300 | - |

Note: As Nandrolone Phenylpropionate is a prodrug, the binding affinity of its active metabolite, nandrolone, is the relevant measure.

Experimental Protocols

The characterization of the interaction between a ligand and the androgen receptor is typically performed using in vitro assays. The following are detailed methodologies for two standard assays: a competitive androgen receptor binding assay and an androgen receptor reporter gene assay.

Competitive Androgen Receptor Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of a test compound for the androgen receptor.

Materials:

-

Recombinant human androgen receptor (or rat prostate cytosol as a source of AR)

-

Radioligand: [³H]-R1881 (Methyltrienolone)

-

Test Compound: Nandrolone

-

Unlabeled Competitor (for non-specific binding): Dihydrotestosterone (DHT) or unlabeled R1881

-

Assay Buffer (TEGMD): 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate[5]

-

Wash Buffer: Assay buffer without DTT and molybdate

-

Scintillation Cocktail

-

96-well plates

-

Filter plates (e.g., GF/B filters) or Hydroxylapatite (HAP) slurry

-

Liquid Scintillation Counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (Nandrolone) in the assay buffer.

-

Prepare the radioligand working solution ([³H]-R1881) in the assay buffer to a final concentration of approximately 1 nM.[5]

-

Prepare the androgen receptor solution in the assay buffer. The optimal concentration should be determined empirically to ensure that less than 15% of the radioligand is bound.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, [³H]-R1881 working solution, and the AR solution.

-

Non-specific Binding: Add a high concentration of unlabeled DHT (e.g., 10 µM) or R1881, [³H]-R1881 working solution, and the AR solution.[5]

-

Test Compound: Add the serial dilutions of the test compound, [³H]-R1881 working solution, and the AR solution.

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.[5]

-

Separation of Bound and Free Ligand:

-

Filter Binding: Transfer the incubation mixture to a pre-soaked filter plate. Apply vacuum to separate the bound ligand (retained on the filter) from the free ligand (passes through). Wash the filters with cold wash buffer.

-

Hydroxylapatite (HAP) Slurry Method: Add cold HAP slurry to each well, incubate, and then centrifuge to pellet the HAP which binds the receptor-ligand complex. Aspirate the supernatant and wash the pellet.[5]

-

-

Detection: Add scintillation cocktail to the filters or the HAP pellet and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value from the resulting sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the AR.

-

Caption: Workflow for a competitive androgen receptor binding assay.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the androgen receptor in response to a test compound.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for AR-mediated gene transcription.

Materials:

-

A mammalian cell line that expresses the androgen receptor (e.g., T47D, VCaP, or a cell line co-transfected with an AR expression vector like COS-1).[6][7]

-

A reporter plasmid containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., firefly luciferase).

-

A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test Compound: Nandrolone.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection:

-

Culture the chosen cell line under appropriate conditions.

-

Co-transfect the cells with the ARE-reporter plasmid and the control plasmid using a suitable transfection reagent. For stable cell lines, this step is omitted.

-

-

Compound Treatment:

-

Plate the transfected cells in a 96-well plate.

-

After allowing the cells to attach, replace the medium with a medium containing serial dilutions of the test compound (Nandrolone). Include appropriate vehicle controls.

-

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Reporter Assay:

-

Lyse the cells according to the luciferase assay kit protocol.

-

Measure the luminescence of both the firefly and Renilla luciferase using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the log concentration of the test compound.

-

Determine the EC50 value from the resulting dose-response curve.

-

Structure-Activity Relationship

The chemical structure of nandrolone is central to its interaction with the androgen receptor and its resulting pharmacological profile. As a derivative of testosterone, its modifications are key to its enhanced anabolic properties.

-

19-Nor Structure: The absence of the methyl group at the C-19 position increases the anabolic activity and decreases the androgenic activity relative to testosterone.[1] This is because the 5α-reduced metabolite of nandrolone, 5α-dihydronandrolone, has a lower binding affinity for the AR compared to nandrolone itself, whereas the 5α-reduction of testosterone to dihydrotestosterone (DHT) significantly increases AR binding affinity.[6]

-

17β-hydroxyl group: This group is crucial for binding to the androgen receptor.

-

Phenylpropionate Ester: The attachment of the phenylpropionate ester at the 17β-hydroxyl position does not directly influence receptor binding but significantly affects the pharmacokinetics. The ester increases the lipophilicity of the molecule, leading to a slower release from the injection site and a longer half-life in the body. The ester must be cleaved for nandrolone to become active and bind to the AR.

Structure-Activity Relationship Diagram

Caption: Structure-activity relationship of nandrolone phenylpropionate.

Conclusion

Nandrolone phenylpropionate, through its active metabolite nandrolone, is a potent agonist of the androgen receptor. Its mode of action follows the classical steroid hormone signaling pathway, leading to the modulation of gene expression and resulting in significant anabolic effects. The unique 19-nor structure of nandrolone contributes to its favorable anabolic-to-androgenic ratio. The phenylpropionate ester modification is key to its pharmacokinetic profile, allowing for a sustained release and longer duration of action. The experimental protocols detailed herein provide a framework for the quantitative assessment of the interaction of nandrolone and other androgens with the androgen receptor, which is fundamental for further research and development in this field.

References

- 1. Structure–activity relationships of anabolic steroids - Wikipedia [en.wikipedia.org]

- 2. abmole.com [abmole.com]

- 3. Nandrolone phenylpropionate - Wikipedia [en.wikipedia.org]

- 4. Nandrolone Phenylpropionate | C27H34O3 | CID 229455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Nandrolone Phenylpropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone (B1676933) phenylpropionate (NPP) is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. As a prodrug, it is converted in the body to its active form, nandrolone. This technical guide provides an in-depth overview of the in vitro bioactivity of nandrolone phenylpropionate, focusing on its molecular interactions and cellular effects. The primary mechanism of action for NPP is its agonistic activity on the androgen receptor (AR), which mediates its anabolic and androgenic effects. This document summarizes the available quantitative data on its receptor binding and its effects on various cell types, including muscle cells, osteoblasts, and fibroblasts. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of the principal signaling pathways and experimental workflows.

Introduction

Nandrolone phenylpropionate is an esterified form of the AAS nandrolone, characterized by a phenylpropionate ester at the 17-beta hydroxyl group. This esterification slows the release of nandrolone from the injection site, resulting in a more sustained physiological effect. In vitro studies are crucial for elucidating the direct cellular and molecular mechanisms of NPP, independent of systemic metabolic effects. This guide will focus on the direct in vitro bioactivity of nandrolone, the active metabolite of NPP.

Mechanism of Action: Androgen Receptor Agonism

The primary mechanism of action of nandrolone is its binding to and activation of the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][2][3] Upon ligand binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[2] In the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This leads to the synthesis of proteins that mediate the physiological effects of androgens.

Signaling Pathway

The canonical signaling pathway for nandrolone phenylpropionate is initiated by its conversion to nandrolone, which then activates the androgen receptor.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Nandrolone Phenylpropionate

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of nandrolone (B1676933) phenylpropionate in bulk drug substance and pharmaceutical formulations. The described methodologies are simple, accurate, and precise, making them suitable for routine quality control and research applications. This document provides comprehensive experimental protocols, system suitability parameters, and method validation data.

Introduction

Nandrolone phenylpropionate is a synthetic anabolic-androgenic steroid. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical products to ensure potency and purity. HPLC with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and reproducibility. This note presents two distinct HPLC-UV methods: an isocratic method for routine assay and a gradient method for stability-indicating analysis of potential impurities.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector.

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Column 1 (Isocratic): Luna Phenomenex CN (250 mm x 4.6 mm, 5 µm).[1][2]

-

Analytical Column 2 (Gradient): Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm).[3]

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Orthophosphoric acid.

-

Chemicals: Nandrolone phenylpropionate reference standard, 10 mM Phosphate buffer.

Chromatographic Conditions

Two primary methods are presented below. Method 1 is an isocratic method suitable for the routine quantification of nandrolone phenylpropionate. Method 2 is a gradient method designed as a stability-indicating assay for the separation of nandrolone phenylpropionate from its potential impurities.

Method 1: Isocratic Analysis

| Parameter | Condition |

| Mobile Phase | 10 mM Phosphate Buffer : Acetonitrile (50:50, v/v)[1][2] |

| Column | Luna Phenomenex CN (250 mm x 4.6 mm, 5 µm)[1][2] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 50 µL |

| Column Temperature | Ambient |

| UV Detection | 240 nm[1][2][4] |

| Run Time | Approximately 10 minutes |

| Retention Time | Approximately 6.3 minutes[1] |

Method 2: Gradient Analysis (Stability-Indicating)

| Parameter | Condition |

| Mobile Phase A | 0.1% Orthophosphoric acid in Water : Methanol (90:10, v/v)[3] |

| Mobile Phase B | Acetonitrile[3] |

| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 20 µL[3] |

| Column Temperature | 40°C[3] |

| UV Detection | 240 nm and 210 nm[3] |

| Run Time | Approximately 35 minutes |

| Retention Time | Approximately 26 minutes[3] |

Gradient Program (Method 2):